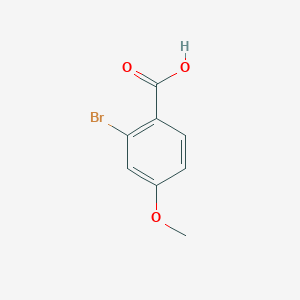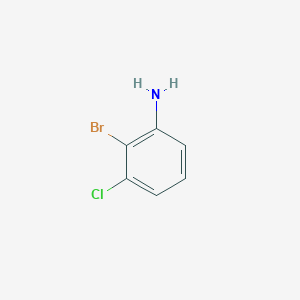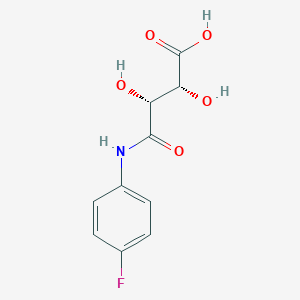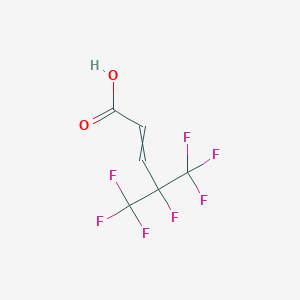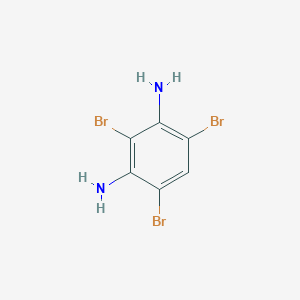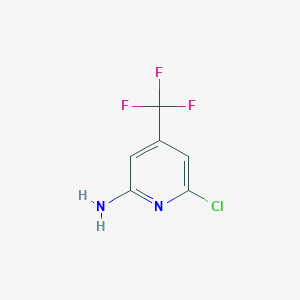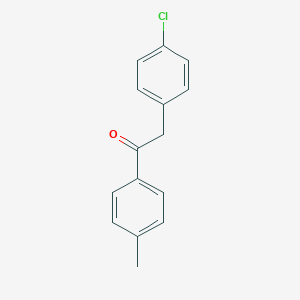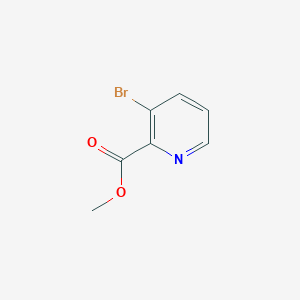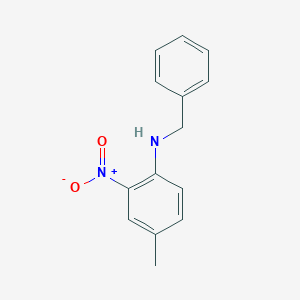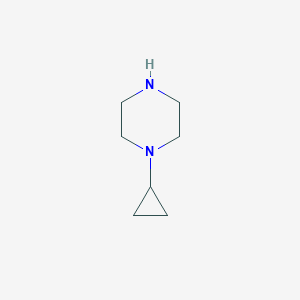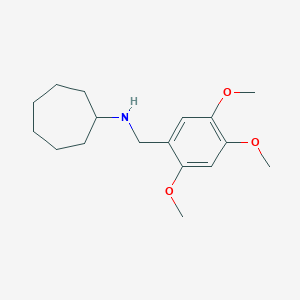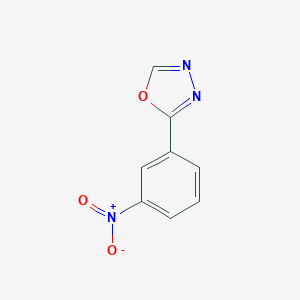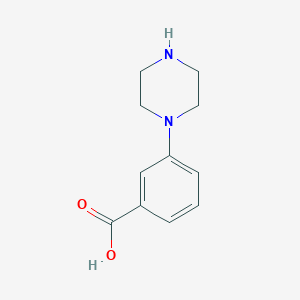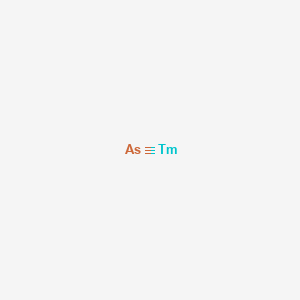
Thulium arsenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium arsenide (TmAs) is a compound semiconductor material that has attracted significant attention in recent years due to its unique properties and potential applications in various fields of science and technology. TmAs is a member of the rare earth arsenide family, which is known for its excellent electrical and optical properties.
Aplicaciones Científicas De Investigación
Thulium arsenide has a wide range of scientific research applications, including in the fields of electronics, optoelectronics, and spintronics. Thulium arsenide is a promising material for the development of high-speed transistors, due to its high electron mobility and low noise characteristics. It is also a potential candidate for the development of spintronic devices, due to its strong spin-orbit coupling and large spin Hall effect.
Mecanismo De Acción
The mechanism of action of Thulium arsenide is not well understood, but it is believed to be related to its unique electronic and optical properties. Thulium arsenide has a direct bandgap, which allows it to absorb and emit light efficiently. It also has a high electron mobility, which enables fast charge transport. The strong spin-orbit coupling of Thulium arsenide is believed to be responsible for its unique spintronic properties.
Efectos Bioquímicos Y Fisiológicos
There is currently no research on the biochemical and physiological effects of Thulium arsenide, as it is primarily used in the field of materials science and engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Thulium arsenide in lab experiments is its unique electronic and optical properties, which make it a promising candidate for the development of advanced electronic and optoelectronic devices. However, Thulium arsenide is a relatively expensive material, and its synthesis requires specialized equipment and expertise. Additionally, Thulium arsenide is toxic and must be handled with care in the lab.
Direcciones Futuras
There are several future directions for the research and development of Thulium arsenide. One potential area of research is the development of Thulium arsenide-based spintronic devices, which could revolutionize the field of computing and data storage. Another potential area of research is the use of Thulium arsenide in the development of high-efficiency solar cells, due to its excellent optical properties. Additionally, further research is needed to better understand the mechanism of action of Thulium arsenide and its potential applications in other fields of science and technology.
Métodos De Síntesis
Thulium arsenide can be synthesized using various methods, including molecular beam epitaxy (MBE), chemical vapor deposition (CVD), and metal-organic chemical vapor deposition (MOCVD). MBE is the most widely used method for the synthesis of Thulium arsenide due to its high purity and precise control over the growth conditions. In MBE, a beam of thulium and arsenic atoms is directed onto a substrate, where they react and form a thin film of Thulium arsenide.
Propiedades
Número CAS |
12006-10-9 |
|---|---|
Nombre del producto |
Thulium arsenide |
Fórmula molecular |
AsTm |
Peso molecular |
243.85581 g/mol |
Nombre IUPAC |
arsanylidynethulium |
InChI |
InChI=1S/As.Tm |
Clave InChI |
BZDCMDKAUVHBPT-UHFFFAOYSA-N |
SMILES |
[As]#[Tm] |
SMILES canónico |
[As]#[Tm] |
Otros números CAS |
12006-10-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



